(Z)-3-isopropyl-5-((5-nitrothiophen-2-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
The compound is a Schiff base, which are typically formed by the condensation of an amine and a carbonyl compound . The presence of the nitrothiophene moiety suggests that it might have interesting electronic properties .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through condensation reactions . For instance, nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline was obtained in crystalline form from the reaction of 5-nitrothiophen-2-carbaldehyde with 2-methyl-3-nitro-aniline .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of reactions . For example, they can participate in Gewald reactions, Paal–Knorr syntheses, Fiesselmann syntheses, and Hinsberg syntheses .Scientific Research Applications
Synthesis and Chemical Reactivity
- The compound and its derivatives are synthesized through novel approaches involving alpha-nitro ketone intermediates, demonstrating the versatility of these compounds in chemical synthesis. This methodology allows for the creation of a range of compounds with potential applications in developing probes for biological systems (Nanjing Zhang, M. Tomizawa, J. Casida, 2004).
Biological Activities
- Novel bis(2-thioxothiazolidin-4-one) derivatives have been synthesized and evaluated as potential GSK-3 inhibitors, highlighting the therapeutic potential of these compounds in disease treatment (S. Kamila, E. Biehl, 2012).
- Certain thioxothiazolidin-4-one derivatives exhibit significant anticancer and antiangiogenic effects, suggesting their utility in developing new anticancer therapies (S. Chandrappa, H. Chandru, A. Sharada, et al., 2010).
- The compounds' hypoglycemic and hypolipidemic activities have been evaluated, showing promise in managing diabetes and associated metabolic disorders (Sonali Mehendale-Munj, R. Ghosh, C. Ramaa, 2011).
Material Science and Catalysis
- Zwitterionic salts derived from similar structural frameworks have been shown to be effective organocatalysts for transesterification, demonstrating the versatility of these compounds beyond biological applications (K. Ishihara, Masatoshi Niwa, Yuji Kosugi, 2008).
Antimicrobial Applications
- Some derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing potential as antimicrobial agents (H. B'Bhatt, S. Sharma, 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes such as nitroreductase .
Mode of Action
It is suggested that nitro reduction could be the mechanism of action for these types of molecules .
Biochemical Pathways
It is known that nitroreductase, a potential target of this compound, plays a role in various biochemical pathways, including the metabolism of certain drugs .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that this compound may also have antimicrobial effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5Z)-5-[(5-nitrothiophen-2-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S3/c1-6(2)12-10(14)8(19-11(12)17)5-7-3-4-9(18-7)13(15)16/h3-6H,1-2H3/b8-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWRJNCAVJNOJM-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(S2)[N+](=O)[O-])SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CC=C(S2)[N+](=O)[O-])/SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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